2,3-Diaminobenzoic Acid Hydrochloride: Physicochemical Profiling, Synthetic Utility, and Advanced Applications in Nanomaterials
2,3-Diaminobenzoic Acid Hydrochloride: Physicochemical Profiling, Synthetic Utility, and Advanced Applications in Nanomaterials
Executive Summary
2,3-Diaminobenzoic acid hydrochloride (CAS: 1354428-17-3) is a highly versatile ortho-diamine derivative that has recently emerged as a critical precursor in advanced materials science and analytical chemistry. While traditionally recognized as a building block for pharmaceutical intermediates and polycondensation reactions, its unique structural dynamics—combining an electron-rich ortho-diamine moiety with a hydrophilic carboxylic acid—have positioned it at the forefront of nanomaterial synthesis. This technical whitepaper explores the physicochemical properties, structural stability, and groundbreaking applications of 2,3-diaminobenzoic acid hydrochloride, specifically focusing on its role in generating dual-emissive carbon dots (DE-CDs) for highly sensitive ratiometric sensing.
Physicochemical Properties & Structural Dynamics
The physical and chemical behavior of 2,3-diaminobenzoic acid hydrochloride is dictated by the interplay between its functional groups. The free base form, 2,3-diaminobenzoic acid (CAS: 603-81-6), is highly susceptible to atmospheric oxidation due to the electron-donating nature of the adjacent amino groups, which readily form quinonoid structures[1].
To counteract this instability, the molecule is synthesized and stored as a hydrochloride salt. The protonation of the amino groups withdraws electron density from the aromatic ring, significantly enhancing the molecule's resistance to oxidation. This salt formation not only extends the shelf life of the reagent under inert atmospheres at room temperature but also ensures stoichiometric precision during complex synthetic workflows[2][3].
Quantitative Data Summaries
Table 1: Core Chemical Identifiers & Properties
| Property | Value / Description | Source |
| Chemical Name | 2,3-Diaminobenzoic acid hydrochloride | [4] |
| CAS Number | 1354428-17-3 | [2][4][5] |
| Molecular Formula | C₇H₉ClN₂O₂ | [2][3][5] |
| Molecular Weight | 188.61 g/mol | [2][3][5] |
| MDL Number | MFCD16620364 | [3][5] |
| SMILES String | O=C(O)C1=CC=CC(N)=C1N.[H]Cl | [2][3] |
| Storage Conditions | Inert atmosphere, Room Temperature | [2][3] |
Table 2: GHS Hazard Classifications
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity | Category 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled |
| Skin Irritation | Category 2 | H315 | Causes skin irritation |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation |
| STOT SE | Category 3 | H336 | May cause drowsiness or dizziness |
Note: Safety data is sourced from Notified C&L classifications[4].
Advanced Applications: Precursor for Dual-Emissive Carbon Dots (DE-CDs)
The most significant contemporary application of 2,3-diaminobenzoic acid hydrochloride is its use as a single-source precursor for the synthesis of Dual-Emissive Carbon Dots (DE-CDs). Traditional carbon dots typically exhibit single-wavelength emission, which is highly susceptible to background interference and fluctuations in excitation source intensity. Ratiometric sensing using DE-CDs overcomes these limitations by providing a built-in self-calibration mechanism[6].
The Causality of Precursor Selection
Why choose 2,3-diaminobenzoic acid hydrochloride over other isomers or carbon sources?
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Conjugated Core Formation: The ortho-diamine structure is uniquely primed for dehydration and condensation reactions during hydrothermal treatment, leading to the formation of highly conjugated pyrazine or phenazine-like fluorophores within the carbon core[7].
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In-situ Acid Catalysis: The dissociation of the hydrochloride salt during hydrothermal synthesis provides a localized, mildly acidic environment. This acts as an in-situ catalyst, promoting the carbonization and polymerization of the precursor at lower temperatures without the need for external strong acids (like H₂SO₄)[8].
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Aqueous Dispersibility: The retention of the carboxylic acid (-COOH) groups on the surface of the resulting carbon dots ensures excellent water solubility and provides anchoring sites for target analytes[7].
Recent breakthroughs have demonstrated that using this specific precursor allows for the simultaneous one-pot preparation of two distinct types of CDs: RYDE (Red/Yellow Dual-Emissive) and RODE (Red/Orange Dual-Emissive) CDs[6][8]. These DE-CDs have been successfully deployed as modification-free ratiometric fluorescent nanoprobes for the trace determination of nitrite, achieving a Limit of Detection (LOD) of 31.61 nM[6].
Fig 1. Hydrothermal carbonization pathway of 2,3-diaminobenzoic acid HCl into dual-emissive CDs.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the precursor and its subsequent conversion into functional nanomaterials. Each protocol is designed as a self-validating system.
Protocol A: Catalytic Hydrogenation to 2,3-Diaminobenzoic Acid
This protocol details the reduction of 2-amino-3-nitrobenzoic acid to yield the free base, which can subsequently be converted to the hydrochloride salt[1].
Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over chemical reductants (e.g., SnCl₂ or Fe/HCl) to avoid heavy metal contamination, which is critical if the product is intended for optical nanomaterial synthesis. Ambient pressure is used to prevent over-reduction or hydrogenation of the aromatic ring.
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Preparation: Dissolve 2-amino-3-nitrobenzoic acid (approx. 50 mmol) in 100 mL of anhydrous Methanol (MeOH).
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Catalyst Addition: Carefully add 10% Pd/C (approx. 2.0 g) under an inert argon blanket to prevent spontaneous ignition of the catalyst.
-
Hydrogenation: Purge the reaction vessel with H₂ gas and stir vigorously under ambient H₂ pressure at room temperature.
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Validation Check 1 (Reaction Progress): Monitor the reaction via TLC (CH₂Cl₂/MeOH 5:1). The reaction is complete when H₂ absorption ceases and the starting material spot disappears.
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Filtration & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure.
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Validation Check 2 (Structural Integrity): Confirm the product via ¹H NMR (300 MHz, DMSO-d6). Key indicators: broad singlet at δ 6.32 (4H) corresponding to the four amine protons, and aromatic signals at δ 7.09, 6.67, and 6.34[1].
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Salt Formation (Optional): Bubble dry HCl gas through a solution of the free base in diethyl ether to precipitate 2,3-diaminobenzoic acid hydrochloride.
Protocol B: One-Pot Hydrothermal Synthesis of RYDE/RODE CDs
This protocol utilizes the hydrochloride salt to generate dual-emissive carbon dots for nitrite sensing[6][8].
Rationale: Hydrothermal synthesis in a Teflon-lined autoclave provides the high pressure and temperature necessary to force the dehydration and carbonization of the precursor. The sealed environment prevents the loss of volatile intermediates, ensuring high quantum yields.
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Precursor Solution: Dissolve 0.5 g of 2,3-diaminobenzoic acid hydrochloride in 20 mL of ultra-pure deionized water. Stir until complete dissolution.
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Hydrothermal Treatment: Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave. Seal and heat in a muffle furnace at 200 °C for 8 hours.
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Cooling & Filtration: Allow the autoclave to cool naturally to room temperature. Filter the resulting dark brown suspension through a 0.22 μm microporous membrane to remove large, uncarbonized aggregates.
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Purification: Dialyze the filtrate against deionized water using a dialysis membrane (MWCO 1000 Da) for 48 hours to remove unreacted precursor and small molecular fluorophores.
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Validation Check (Optical Profiling): Measure the UV-Vis absorption and fluorescence emission spectra. A successful synthesis will yield CDs that exhibit dual emission peaks (e.g., yellow and red) under a single excitation wavelength (typically ~340-400 nm).
Fig 2. Ratiometric sensing logic of RYDE CDs for trace nitrite detection via IFE.
References
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[5] VWR, part of Avantor. 2,3-DIaminobenzoic acid hydrochloride ≥95%. Available at:
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[4] NextSDS. 2,3-Diaminobenzoic acid hydrochloride — Chemical Substance Information. Available at:
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[2] Lead Sciences. 2,3-DIaminobenzoic acid hydrochloride. Available at:
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[3] BLD Pharm. 1354428-17-3|2,3-DIaminobenzoic acid hydrochloride. Available at:
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[7] MDPI. Synthesis Strategies, Optical Mechanisms, and Applications of Dual-Emissive Carbon Dots. Available at:
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[8] ResearchGate. One-pot synthesis of fluorescent N,P-codoped carbon dots for vitamin B12 determination and bioimaging application. Available at:
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[6] R Discovery. A Review of Dual-Emission Carbon Dots and Their Applications. Available at:
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[1] ChemicalBook. 2,3-Diaminobenzoic acid | 603-81-6. Available at:
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